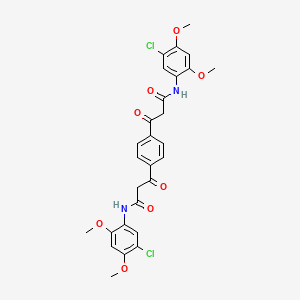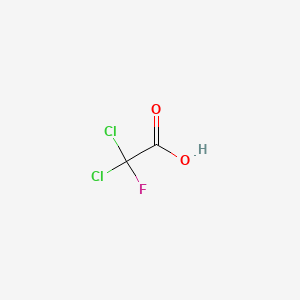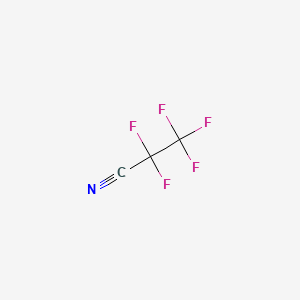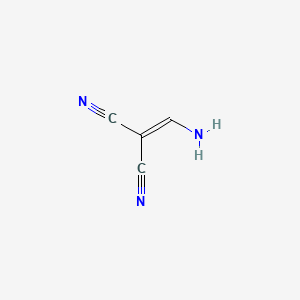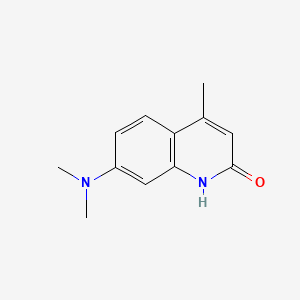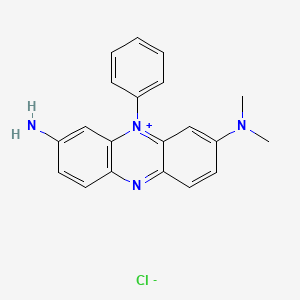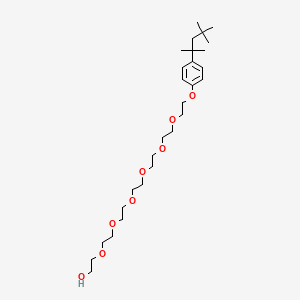
Carbon monoxide;ethene;ethenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbon monoxide;ethene;ethenyl acetate, is a synthetic polymer known for its versatility and wide range of applications. This compound is formed by the polymerization of acetic acid ethenyl ester (vinyl acetate), carbon monoxide, and ethene (ethylene). The resulting polymer exhibits unique properties that make it valuable in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid ethenyl ester, polymer with carbon monoxide and ethene, typically involves a copolymerization reaction. This process is catalyzed by transition metal catalysts, such as palladium complexes. The reaction conditions often include moderate temperatures and pressures to facilitate the polymerization process.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors. The process involves the continuous feeding of acetic acid ethenyl ester, carbon monoxide, and ethene into the reactor, along with the catalyst. The reaction mixture is maintained at optimal conditions to ensure high yield and quality of the polymer. The resulting polymer is then purified and processed into various forms for different applications.
Chemical Reactions Analysis
Types of Reactions
Carbon monoxide;ethene;ethenyl acetate, undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups that enhance its properties.
Reduction: Reduction reactions can modify the polymer’s structure and improve its performance in specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired modifications.
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved mechanical strength, and better chemical resistance. These modified polymers find applications in various industries, including automotive, packaging, and electronics.
Scientific Research Applications
Carbon monoxide;ethene;ethenyl acetate, has a wide range of scientific research applications:
Chemistry: The polymer is used as a precursor for the synthesis of other complex polymers and materials.
Biology: It is employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: The polymer is used in the formulation of medical devices and controlled-release drug delivery systems.
Industry: It finds applications in coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
Mechanism of Action
The mechanism of action of acetic acid ethenyl ester, polymer with carbon monoxide and ethene, varies depending on its application. In drug delivery systems, the polymer acts as a carrier, encapsulating the drug and releasing it slowly over time. The release mechanism is often controlled by diffusion or degradation of the polymer matrix. The molecular targets and pathways involved in these processes depend on the specific application and the nature of the encapsulated drug or material.
Comparison with Similar Compounds
Similar Compounds
Polyethylene-co-vinyl acetate: A copolymer of ethylene and vinyl acetate, known for its flexibility and toughness.
Polyvinyl acetate: A polymer of vinyl acetate, commonly used in adhesives and coatings.
Ethylene-vinyl alcohol copolymer: A copolymer of ethylene and vinyl alcohol, known for its excellent barrier properties.
Uniqueness
Carbon monoxide;ethene;ethenyl acetate, stands out due to its unique combination of properties, such as enhanced thermal stability, chemical resistance, and mechanical strength. These properties make it suitable for a wide range of applications, from industrial uses to advanced scientific research.
Properties
CAS No. |
26337-35-9 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
carbon monoxide;ethene;ethenyl acetate |
InChI |
InChI=1S/C4H6O2.C2H4.CO/c1-3-6-4(2)5;2*1-2/h3H,1H2,2H3;1-2H2; |
InChI Key |
SQYFAXDCJCWIOT-UHFFFAOYSA-N |
SMILES |
CC(=O)OC=C.C=C.[C-]#[O+] |
Canonical SMILES |
CC(=O)OC=C.C=C.[C-]#[O+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


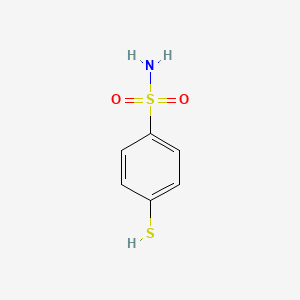
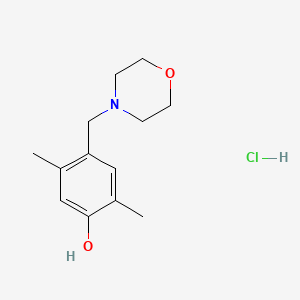
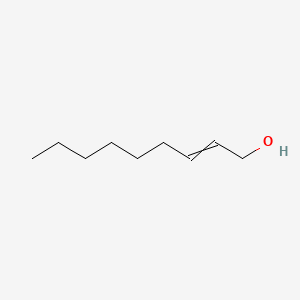
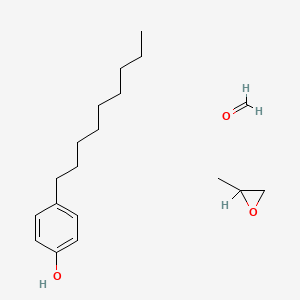
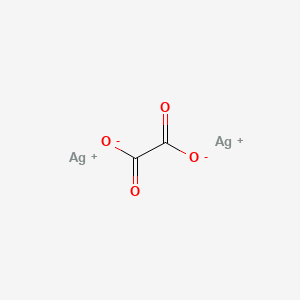
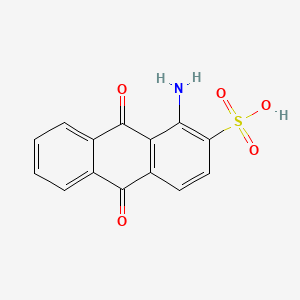
![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid](/img/structure/B1606458.png)
